molecular formula C9H9NO B170127 5-Methyl-1H-indol-4-OL CAS No. 19499-83-3

5-Methyl-1H-indol-4-OL

Cat. No. B170127
CAS RN: 19499-83-3
M. Wt: 147.17 g/mol
InChI Key: URGMLVWXPXSAKY-UHFFFAOYSA-N
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Description

5-Methyl-1H-indol-4-OL, also known as 5-MeO-DMT, is a naturally-occurring psychedelic substance of the tryptamine class. It has a molecular weight of 147.18 and its IUPAC name is 5-methyl-1H-indol-4-ol . It is structurally related to other psychedelic substances such as DMT, bufotenin, and psilocin.


Synthesis Analysis

Indole synthesis has been a central theme in organic synthesis over the last century due to their importance . The synthesis of indole derivatives has witnessed considerable activity due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .


Molecular Structure Analysis

The InChI code for 5-Methyl-1H-indol-4-OL is 1S/C9H9NO/c1-6-2-3-8-7 (9 (6)11)4-5-10-8/h2-5,10-11H,1H3 . The molecular formula is C9H9NO .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .


Physical And Chemical Properties Analysis

5-Methyl-1H-indol-4-OL has a density of 1.3±0.1 g/cm³ . Its boiling point is 343.2±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.0±3.0 kJ/mol . The flash point is 161.4±20.4 °C . The index of refraction is 1.739 .

Scientific Research Applications

Molecular Structure and Synthesis

  • Molecular Structure Analysis : A study focused on the molecular structure of indole derivatives, such as 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione, which contributes to understanding the chemical properties and potential applications of similar compounds (Karalı, 2021).

  • Synthesis Methods : Research on the manufacturing synthesis of related indole compounds, like 5-hydroxy-2-methyl-1H-indole, provides insights into efficient production methods, which are crucial for large-scale applications (Huang et al., 2010).

Pharmaceutical Applications

  • Potential Antitumor Agents : Several studies explore the synthesis and evaluation of indole derivatives for their antitumor activities. For instance, compounds like 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles have been identified as promising antineoplastic agents (Nguyen et al., 1990).

  • Aromatase Inhibition : Research on 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles demonstrates potent inhibition of aromatase, an enzyme crucial in steroid synthesis, suggesting potential applications in hormone-related therapies (Lézé et al., 2006).

Molecular and Biological Studies

  • QSAR Studies : Quantitative structure-activity relationship (QSAR) studies of indole derivatives, like 5-methyl/trifluoromethoxy-1H-indole-2,3-dione-3-thiosemicarbazone, aid in understanding the correlation between molecular structure and biological activity, which is crucial for drug design (Shahlaei et al., 2009).

  • Nucleophilic Reactivities : Investigations into the nucleophilic reactivities of indoles, such as the study on indole and its derivatives, contribute to a deeper understanding of their chemical behaviors, which is vital for synthetic chemistry applications (Lakhdar et al., 2006).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

5-methyl-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-2-3-8-7(9(6)11)4-5-10-8/h2-5,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGMLVWXPXSAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10479844
Record name 1H-Indol-4-ol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indol-4-OL

CAS RN

19499-83-3
Record name 5-Methyl-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19499-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indol-4-ol, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10479844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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